Bismuth hydroxide nitrate

説明

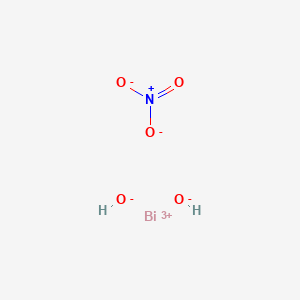

Bismuth hydroxide nitrate is a salt composed of bismuth in its cationic +3 oxidation state and nitrate anions . It is used in the synthesis of other bismuth compounds .

Synthesis Analysis

A new method of synthesis was developed for the preparation of basic bismuth nitrate [Bi 6 O 5 (OH) 3 ] (NO 3) 5 ·2H 2 O (ECBBN). Electrochemical synthesis of the material was carried out by galvanostatic electrodeposition from an acidic Bi (III) solution on a Ti substrate and further thermal treatment in air at 200 °C . Another method involves hydrolysis of bismuth (III) nitrate solutions with sodium hydroxide solutions .

Molecular Structure Analysis

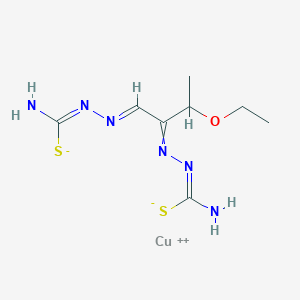

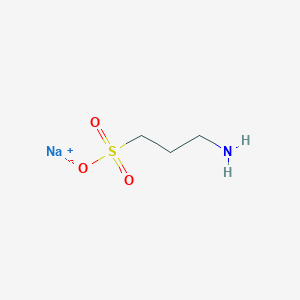

The molecular formula of Bismuth hydroxide nitrate is BiH2NO5 . The InChI representation is InChI=1S/Bi.NO3.2H2O/c;2-1 (3)4;;/h;;2*1H2/q+3;-1;;/p-2 . The Canonical SMILES representation is [N+] (=O) ( [O-]) [O-]. [OH-]. [OH-]. [Bi+3] .

Chemical Reactions Analysis

Hydrolysis of bismuth nitrate provides bismuth oxido clusters with a {Bi 38 O 45 }-core structure that presents a cutout of bulk δ -Bi 2 O 3 .

Physical And Chemical Properties Analysis

Bismuth hydroxide nitrate has a molecular weight of 305.00 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Exact Mass is 304.97370 g/mol . The Topological Polar Surface Area is 64.9 Ų .

科学的研究の応用

Energetic Materials and Propellants

Nitrate esters are widely used energetic ingredients in single-, double-, and triple-base propellants . Nitric acid,dihydroxybismuthinyl ester, being a nitrate ester, could potentially find applications in this field. However, these nitrate esters are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

Antacid and Gastrointestinal Treatment

Bismuth-based compounds, such as bismuth subnitrate, have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . They have been used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers and H. pylori infections .

Antibacterial Activity

Combined with antibiotics, bismuth-based drugs also possess synergistic activity, making them ideal for multiple therapy regimens and overcoming bacterial resistance . They have been used in the development of novel compounds to treat infection from microbes beyond H. pylori .

Cancer Therapy

Some bismuth-based compounds are also effective against tumoral cells . They have been heavily investigated for therapeutic purposes, including combined cancer therapy, photothermal and radiation therapy (RT) .

Antiviral Activity

Recently, the medicinal application of bismuth-based compounds was further extended to potential treatments of viral infection .

Drug Delivery and Biosensing

Bismuth-based compounds have been used in drug delivery, biosensing , and the development of theranostic nanoparticles .

Regenerative Medicine

In the field of regenerative medicine, particularly bone engineering, bismuth-based compounds have shown potential .

Catalyst in Chemical Reactions

Bismuth (III) subnitrate can be used as a catalyst for the acetalization and ketalization of aldehydes and ketones with diols .

作用機序

Target of Action

Bismuth Hydroxide Nitrate, also known as Bismuth Subnitrate, primarily targets the gastric mucosa . It exerts protective effects on this lining of the stomach, making it an effective treatment for duodenal ulcers .

Mode of Action

The protective effects of Bismuth Subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production , which is one of the deficient factors observed in peptic ulcer disease . This compound also demonstrates significant postprandial effects on gastric pH, acting as an antacid .

Biochemical Pathways

It’s known that the compound interferes with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, atp synthesis, and iron transport mechanisms .

Pharmacokinetics

Bismuth Subnitrate may undergo minimal gastrointestinal absorption, which may be potentiated with concomitant administration of sulfhydryl compounds . This property affects the bioavailability of the compound.

Result of Action

The result of Bismuth Subnitrate’s action is the relief of symptoms associated with duodenal ulcers . In a double-blind endoscopically controlled study, Bismuth Subnitrate was demonstrated to be effective for symptomatic relief in duodenal ulcers . It has also been shown to be cytoprotective in the alcohol model of mucosal injury in rats .

Action Environment

The action, efficacy, and stability of Bismuth Subnitrate can be influenced by various environmental factors. For instance, the acidity and moisture of the composition and structure of the energetic composition can affect the stabilization mechanism of nitrate ester with DPA

Safety and Hazards

将来の方向性

Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine, as a result of their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . High-throughput ammonia production from nitrate using liquid metal synthesized bismuth nano-catalyst is also being explored .

特性

IUPAC Name |

bismuth;dihydroxide;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth hydroxide nitrate | |

CAS RN |

13595-83-0 | |

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does bismuth subnitrate monohydrate compare to other bismuth compounds in terms of its reactivity with thiols for bismuth thiolate synthesis?

A1: While bismuth subnitrate monohydrate can react with both mono- and dithiols to form bismuth thiolates, its reactivity is generally lower compared to bismuth nitrate pentahydrate (Bi(NO3)3·5H2O). [1] The research indicates that reactions with bismuth subnitrate monohydrate often result in impure products due to the reagent becoming trapped within the insoluble thiolate product. [1] In contrast, bismuth nitrate pentahydrate demonstrates higher reactivity and is considered a more convenient bismuth source for preparing tris(arylthio)bismuthines (Bi(SAr)3). [1]

Q2: Are there specific advantages to using bismuth subsalicylate over bismuth subnitrate monohydrate in the synthesis of bismuth thiolates?

A2: Yes, bismuth subsalicylate (BSS) exhibits several advantages over bismuth subnitrate monohydrate for synthesizing bismuth thiolates. Research indicates that BSS reacts readily with various aromatic and aliphatic monothiols in methanol or water, consistently producing pure bismuth(III) trithiolates under different molar ratios. [2] Furthermore, BSS demonstrates reactivity with biologically relevant molecules like British Anti-Lewisite (dimercaprol) and dihydrolipoic acid, highlighting its potential in exploring the biological roles of bismuth thiolates. [2] While BSS reacts slowly with dithioerythritol, it still produces novel thiolates. This versatility, coupled with its low cost, makes BSS a preferred choice over bismuth subnitrate monohydrate for bismuth thiolate synthesis. [2]

- The use of bismuth nitrate pentahydrate, Bi(NO3)3ċ5H2O, and bismuth subnitrate monohydrate, BiO(NO3)ċH2O, for the preparation of tris(arylthio)bismuthines.

- Evaluating the non-hygroscopic bismuth subsalicylate, bismuth oxychloride and bismuth subnitrate monohydrate as starting reagents for the preparation of bismuth(III) thiolates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)